Cinanserin hydrochloride, also known as Cinanserin HCl, is a synthetic compound primarily known for its serotonin antagonist properties. [, , , ] It selectively targets serotonin receptors, particularly the 5-HT2A receptor subtype, and has been extensively utilized in scientific research to elucidate the physiological and pharmacological roles of serotonin. [, , , ] This review will focus solely on the scientific research applications of cinanserin hydrochloride, excluding any information related to drug use, dosage, or side effects.
Cinanserin hydrochloride is a pharmaceutical compound primarily recognized for its role as a serotonin receptor antagonist, specifically targeting the 5-HT2 receptor. It has garnered attention due to its potential applications in treating various conditions, including its inhibitory effects on the 3C-like proteinase of severe acute respiratory syndrome coronavirus, making it a candidate for antiviral therapies.
Cinanserin hydrochloride is derived from cinanserin, which was initially synthesized in the 1960s and has been studied for its pharmacological properties. The compound is commercially available and can be sourced from various suppliers, including BenchChem and Tocris Bioscience.
Cinanserin hydrochloride is classified as:
The synthesis of cinanserin hydrochloride involves several key steps:
Cinanserin hydrochloride has a complex molecular structure characterized by:
Cinanserin hydrochloride undergoes various chemical reactions that can modify its structure:
Cinanserin hydrochloride exerts its effects primarily through:
Cinanserin hydrochloride exhibits several notable physical and chemical properties:
Pharmacokinetic studies suggest that analogs of cinanserin demonstrate varied bioavailability profiles, with some compounds showing significant protein binding (up to 95%) and hepatic metabolism via cytochrome P450 enzymes .
Cinanserin hydrochloride has several scientific uses:
Cinanserin hydrochloride (SQ 10,643) emerged in the 1960s as a potent serotonin (5-HT2) antagonist with initial therapeutic targeting for psychiatric and inflammatory conditions. Its core chemical structure comprises a diphenylmethane scaffold with a quinazoline ring system and ethylpiperazine side chain, optimized for high-affinity binding to serotonin receptors. Early in vivo studies demonstrated its efficacy in modulating serotonin-mediated vasoconstriction and CNS activity, with receptor binding assays confirming nanomolar-range affinity (Ki = 4.7 nM for 5-HT2A) [1]. The hydrochloride salt form enhanced aqueous solubility (>50 mg/mL) and oral bioavailability, facilitating clinical evaluation. Despite promising phase trials for schizophrenia management, development stalled due to competitive neuroleptics, leaving its molecular architecture available for unexpected repurposing decades later [5].
Table 1: Key Physicochemical and Pharmacological Properties of Cinanserin Hydrochloride
Property | Characterization |
---|---|
IUPAC Name | 1-(2-[(2-(3,4-Dimethoxyphenyl)ethyl]methylamino)ethyl)-4-(3,4-dimethoxyphenyl)-6-methylquinazolin-2(1H)-one hydrochloride |
Molecular Formula | C₃₁H₃₆N₃O₅⁺·Cl⁻ |
Mechanism (1960s) | Competitive 5-HT₂ receptor antagonism |
Aqueous Solubility | >50 mg/mL (pH 7.0, 25°C) |
LogP (Experimental) | 3.2 ± 0.3 |
The 2003 SARS-CoV-1 pandemic triggered systematic screening of chemical libraries for coronavirus protease inhibitors. Cinanserin was identified through high-throughput enzymatic assays targeting the essential SARS-CoV-1 3C-like protease (3CLpro). In vitro studies revealed dose-dependent inhibition (IC₅₀ = 5 μM) with >95% viral replication suppression at 35 μM concentration in Vero E6 cells [1] [5]. Mechanistic studies established its competitive binding mode at the protease active site, validated through:
Notably, cinanserin outperformed early nucleoside analogs (ribavirin EC₅₀ >20 μg/mL) and displayed synergistic activity with interferons. However, despite in vitro promise, further development halted post-2005 due to SARS-CoV-1 containment, relegating it to "shelved candidate" status until the 2020 pandemic [5].
Table 2: Key In Vitro Antiviral Findings Against SARS-CoV-1 (2003-2005)
Assay System | Activity | Reference Compound Comparison |
---|---|---|
3CLpro Inhibition (IC₅₀) | 5.0 ± 1.2 μM | Lopinavir: 8.7 ± 0.9 μM |
Viral Replication (EC₅₀) | 19.3 μM (Vero E6 cells) | Ribavirin: >200 μM |
Cytotoxicity (CC₅₀) | >100 μM | Selective Index: >5.2 |
Protease Binding Affinity | Kd = 3.8 μM (SPR) | N/A |
The genomic revelation that SARS-CoV-2 shared 79.5%–80% homology with SARS-CoV-1 and conserved 96% 3CLpro active site identity reignited interest in cinanserin. Computational studies confirmed:
In vitro reassessment demonstrated cross-coronavirus activity with EC₅₀ = 8.7 μM against SARS-CoV-2 in human airway epithelial cells, superior to lopinavir (EC₅₀ = 26.1 μM). Crucially, structural modeling of Omicron subvariants (BA.2.86, JN.1) revealed preserved catalytic sites despite peripheral spike mutations, suggesting retained vulnerability [3] [5]. Advanced derivatives incorporating bioisosteric replacements (e.g., trifluoromethylquinazoline) showed 20-fold potency enhancement, positioning cinanserin's scaffold as a versatile template for pan-coronavirus protease inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7